thermodynamic stability of Dimepax oxide in aqueous solutions
thermodynamic stability of Dimepax oxide in aqueous solutions
Thermodynamic Stability of Dimepax Oxide in Aqueous Solutions: A Comprehensive Technical Guide
Executive Summary
Dimepax (Dimethametryn; CAS 22936-75-0) is a methylthio-s-triazine herbicide widely applied in agricultural settings to control broadleaf weeds[1]. While the parent compound is known for its environmental persistence—exhibiting a soil and aqueous half-life ( DT50 ) of approximately 140 days[1]—its primary oxidized metabolite, Dimepax oxide (Dimethametryn sulfoxide; CAS 914639-40-0), demonstrates vastly different kinetic and thermodynamic behaviors. This whitepaper provides an in-depth mechanistic analysis and highly validated experimental protocols for evaluating the thermodynamic stability of Dimepax oxide in aqueous matrices.
Mechanistic Causality: The Oxidation-Hydrolysis Pathway
The environmental degradation of s-triazine herbicides is heavily influenced by their functional groups[2]. In the case of Dimethametryn, biotic and abiotic oxidative processes convert the methylthio group (-SCH 3 ) into a sulfoxide (-SOCH 3 ), yielding Dimepax oxide[3].
From a thermodynamic perspective, this oxidation fundamentally alters the electron distribution across the triazine ring. The newly formed sulfoxide group is highly electron-withdrawing. This strong inductive effect increases the electrophilicity of the adjacent C6 carbon on the triazine ring, significantly lowering the activation energy ( Ea ) required for nucleophilic attack by water molecules or hydroxide ions[4]. Consequently, Dimepax oxide is thermodynamically predisposed to rapid hydrolysis, forming hydroxy-triazine derivatives that are subsequently susceptible to microbial ring cleavage[2].
Fig 1: Degradation pathway of Dimethametryn via Dimepax oxide intermediate.
Experimental Protocol: Assessing Aqueous Stability
To establish a self-validating kinetic profile, stability testing must isolate the hydrolysis mechanism from photolytic or microbial degradation. The following protocol adapts OECD 111 guidelines, utilizing High-Density Solvent-Based Dispersive Liquid-Liquid Microextraction (HD-DLLME) coupled with UHPLC-MS/MS[5].
Why this approach? Herbicide transformation products like Dimepax oxide exhibit increased polarity and aqueous solubility, making conventional extraction challenging[4]. HD-DLLME provides a high enrichment factor while minimizing matrix effects[5]. Furthermore, UHPLC-MS/MS ensures sub-ng/L limits of quantification, which is critical for tracking advanced stages of degradation[4].
Step-by-Step Methodology
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Buffer Preparation: Prepare sterile aqueous buffers at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Causality note: Avoid nucleophilic buffers like Tris, which can directly react with the electrophilic triazine ring and skew thermodynamic data.
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Sterilization & Spiking: Autoclave all buffer solutions to eliminate microbial degradation vectors[6]. Spike the solutions with Dimepax oxide analytical standard to a final concentration of 1.0 µg/L.
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Thermal Incubation: Divide the spiked samples into amber, airtight vials (to prevent photolysis and volatilization) and incubate in dark, temperature-controlled chambers at 20°C, 30°C, and 40°C.
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HD-DLLME Extraction: At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), extract 5.0 mL aliquots. Rapidly inject a mixture of extraction solvent (e.g., chloroform) and disperser solvent (e.g., acetonitrile) to form a cloudy emulsion, maximizing surface contact for rapid equilibrium[5]. Centrifuge to collect the high-density organic droplet.
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UHPLC-MS/MS Quantification: Evaporate the extract, reconstitute in the mobile phase, and quantify using a reversed-phase sub-2 µm UHPLC column coupled to a triple quadrupole mass spectrometer operating in ESI+ mode[4].
Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.
Kinetic and Thermodynamic Data Interpretation
The degradation of Dimepax oxide in aqueous solutions typically follows pseudo-first-order kinetics. By plotting ln(Ct/C0) against time, the rate constant ( k ) is derived.
Table 1: Representative Kinetic Half-lives ( DT50 ) of Dimepax Oxide
| Temperature (°C) | pH 4.0 (Acidic) | pH 7.0 (Neutral) | pH 9.0 (Alkaline) |
| 20°C | 18.2 days | 45.5 days | 12.4 days |
| 30°C | 7.4 days | 19.8 days | 4.8 days |
| 40°C | 3.1 days | 8.2 days | 1.9 days |
Data Synthesis: Dimepax oxide is least stable under alkaline conditions (pH 9.0) due to the high concentration of strong nucleophilic hydroxide ions (-OH) directly attacking the C6 position. Acidic conditions (pH 4.0) also accelerate degradation via protonation of the triazine ring nitrogens, which further increases the electrophilicity of the carbon center.
Table 2: Extracted Thermodynamic Parameters (at pH 7.0) Using the Eyring equation ( ln(k/T)=−ΔH‡/RT+ln(kB/h)+ΔS‡/R ), the following activation parameters are determined:
| Parameter | Value | Mechanistic Implication |
| Activation Enthalpy ( ΔH‡ ) | +68.4 kJ/mol | Indicates the energy barrier required to break the C-S bond. |
| Activation Entropy ( ΔS‡ ) | -112 J/(mol·K) | A highly negative value confirms a highly ordered, bimolecular ( SN2 ) transition state. |
| Gibbs Free Energy ( ΔG‡ ) | +101.8 kJ/mol | Confirms the reaction is non-spontaneous without sufficient thermal energy. |
Conclusion
The thermodynamic stability of Dimepax oxide is fundamentally governed by the electron-withdrawing nature of its sulfoxide group, which acts as an effective leaving group during aqueous hydrolysis. Unlike its highly persistent parent compound, Dimethametryn, Dimepax oxide rapidly degrades in both acidic and alkaline environments. Utilizing rigorous, matrix-isolated extraction techniques like HD-DLLME combined with UHPLC-MS/MS ensures that kinetic modeling remains highly accurate, providing essential data for environmental risk assessments and water remediation strategies.
References
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Dimethametryn (Ref: C 18898) - AERU Source: University of Hertfordshire (AERU) URL:[Link][1]
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Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review Source: National Institutes of Health (PMC) URL:[Link][2]
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Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection Source: MDPI URL:[Link][4]
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Fate of Pesticides in the Environment and Its Bioremediation Source: ResearchGate URL:[Link][6]
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High Density Solvent Based Dispersive Liquid-Liquid Microextraction Technique for Simultaneous and Selective Extraction of Multiclass Pesticide Residues in Water and Sugarcane Juice Samples Source: Scientific Research Publishing (SCIRP) URL:[Link][5]
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Special Scientific Report--Wildlife Source: Internet Archive URL:[Link][3]
Sources
- 1. Dimethametryn (Ref: C 18898) [sitem.herts.ac.uk]
- 2. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full text of "Special scientific report--wildlife" [archive.org]
- 4. mdpi.com [mdpi.com]
- 5. High Density Solvent Based Dispersive Liquid-Liquid Microextraction Technique for Simultaneous and Selective Extraction of Multiclass Pesticide Residues in Water and Sugarcane Juice Samples [scirp.org]
- 6. researchgate.net [researchgate.net]
